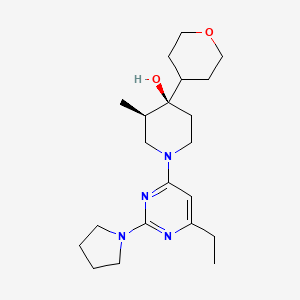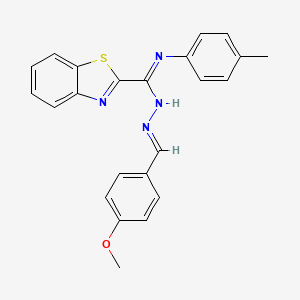
(3R*,4R*)-1-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of molecules with significant biological activity and structural complexity. These compounds often feature in research focusing on their synthesis, molecular architecture, and how these aspects contribute to their chemical reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of complex molecules like the specified compound typically involves multi-step processes that can include nucleophilic substitution reactions, hydrogenation, and cyclization. For example, the synthesis of a related PDE9A inhibitor involved parallel synthetic chemistry and structure-based drug design, illustrating the intricate methods used to assemble such molecules (Verhoest et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by their specific stereochemistry and the arrangement of functional groups, which are crucial for their biological activity. Studies often employ X-ray crystallography and NMR spectroscopy to elucidate these structures, revealing configurations that are essential for interacting with biological targets (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include interactions with reagents to form new bonds or modify existing ones, altering the molecule's properties for specific applications. For instance, the conversion of related compounds into their iodinated forms demonstrates the modification of molecular properties to suit pharmacological objectives (Fussell et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure. These properties are critical for the compound's application in various fields, determining how it is handled, stored, and formulated (Gehringer et al., 2014).
科学的研究の応用
PDE9A Inhibitor for Cognitive Disorders
- Research Application : PF-04447943, a derivative closely related to the specified compound, has been identified as a novel inhibitor of PDE9A. It is being explored for its potential in treating cognitive disorders. The compound has shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, thus validating its potential as a pharmacological tool for cognitive impairment associated with cGMP signaling disorders (Verhoest et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
- Research Application : Derivatives of the specified compound have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives showed good activity against these cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
- Research Application : Novel derivatives with structural similarities to the specified compound were synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage capabilities. These studies revealed significant anti-angiogenic and DNA cleavage activities among the tested compounds, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antiviral and Cytotoxic Agents
- Research Application : Synthesized derivatives have shown promising in vitro antiviral and antitumor activities. Specific compounds were active against viruses such as herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, certain compounds exhibited broad-spectrum antitumor activity, especially against leukemia cell lines, indicating their potential as antiviral and cytotoxic agents (El-Subbagh et al., 2000).
Anticancer and Anti-5-Lipoxygenase Agents
- Research Application : Novel pyrazolopyrimidines derivatives, structurally related to the specified compound, were synthesized and showed significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines. Additionally, these compounds exhibited 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Radiolabeled Derivatives
- Research Application : Radiolabeled derivatives of the specified compound have been synthesized, including carbon-14 and carbon-13 labeled variants. These derivatives are crucial for pharmacokinetic studies and for understanding the metabolism and distribution of the drug in biological systems (Ackland et al., 1993).
特性
IUPAC Name |
(3R,4R)-1-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3-methyl-4-(oxan-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-3-18-14-19(23-20(22-18)24-9-4-5-10-24)25-11-8-21(26,16(2)15-25)17-6-12-27-13-7-17/h14,16-17,26H,3-13,15H2,1-2H3/t16-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHDBZBADHDKK-IERDGZPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC(C(C3)C)(C4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CC[C@]([C@@H](C3)C)(C4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)
methanone](/img/structure/B5512550.png)
![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)